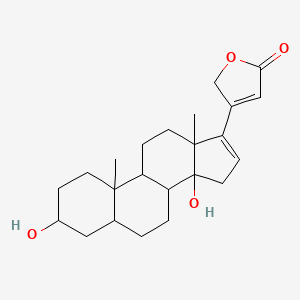

16-Anhydrogitoxigenin

Description

Properties

CAS No. |

2763-20-4 |

|---|---|

Molecular Formula |

C23H32O4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h7,11,15-16,18-19,24,26H,3-6,8-10,12-13H2,1-2H3/t15-,16+,18+,19-,21+,22-,23+/m1/s1 |

InChI Key |

YGABECOLNBBTLH-OPBLIOOKSA-N |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CC=C4C5=CC(=O)OC5)O)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

The presence of 3,14-Dihydroxycarda-16,20(22)-dienolide and related cardenolides is well-documented in various plant species. Their isolation is a multi-step process involving careful extraction and purification to yield the desired compounds.

Biological Sources and Distribution

The identification of cardenolides, including congeners of 3,14-Dihydroxycarda-16,20(22)-dienolide, has been reported in several plant genera and species. These compounds are often part of a complex mixture of secondary metabolites.

Xysmalobium undulatum : This plant, a member of the Apocynaceae family, is a known source of cardenolide glycosides. mdpi.com Bioassay-guided fractionation of extracts from the leaves of X. undulatum has led to the isolation of several cardenolides. mdpi.com Phytochemical investigations have confirmed that cardenolide glycosides are the main class of compounds in this plant. mdpi.com

Elaeodendron croceum and other Elaeodendron species : Various Elaeodendron species have been found to contain cardenolide glycosides. researchgate.net For instance, bioassay-guided isolation from Elaeodendron australe var. integrifolium yielded digitoxigenin (B1670572) and three other cardenolide glycosides. nih.gov Similarly, research on Elaeodendron alluaudianum from Madagascar resulted in the isolation of new cardenolide glycosides. researchgate.netnih.gov

Streblus asper : The roots and stem bark of this plant are sources of cardiac glycosides. nih.govnih.gov Studies have led to the isolation and identification of known cardenolides like asperosid (B1586950) and other novel cardiac glycosides from its roots through repeated chromatographic techniques. nih.govthieme-connect.com The stem bark has also yielded cytotoxic cardiac glycosides. nih.govacs.org

Context of Identification within Broader Plant Extracts

Cardenolides are often identified within complex mixtures of phytochemicals. The analysis of plant extracts reveals a wide array of compounds, among which cardenolides may be present.

Pistacia terebinthus leaves : Extracts from the leaves of Pistacia terebinthus have been shown to be rich in polyphenolic compounds, flavonoids, and terpenoids. mdpi.commdpi.com While specific cardenolides like 3,14-Dihydroxycarda-16,20(22)-dienolide are not explicitly mentioned as major components in recent broad chemical characterizations, the genus Pistacia is known to produce a diverse range of secondary metabolites. mdpi.comresearchgate.net The presence of various bioactive compounds, including quinic acid, gallic acid, rutin, and luteolin, has been confirmed in different extracts of P. terebinthus leaves. mdpi.com

Extraction and Purification Protocols for Cardenolide Genins

The isolation of cardenolide genins from plant sources is a meticulous process that involves initial extraction followed by sophisticated separation techniques.

Solvent-Based Extraction Procedures

The initial step in isolating cardenolides involves extracting the compounds from the plant material using suitable solvents. The choice of solvent is critical and depends on the polarity of the target cardenolides.

Commonly used solvents for the extraction of cardiac glycosides include ethanol, methanol (B129727), chloroform, or mixtures thereof. neliti.com For instance, a mixture of dichloromethane (B109758) and methanol (1:1) has been effectively used to extract cardenolides from the leaves of Xysmalobium undulatum. mdpi.com In some protocols, a preliminary defatting step with a non-polar solvent like petroleum ether is performed to remove lipids and other non-polar substances. researchgate.net The powdered plant material is typically soaked in the chosen solvent, and the process can be enhanced by heating or agitation to improve extraction efficiency. neliti.com

| Plant Source | Extraction Solvent(s) | Reference |

| Xysmalobium undulatum | Dichloromethane:Methanol (1:1) | mdpi.com |

| Digitalis species | Alcohol or alcohol-water mixture | nuph.edu.ua |

| General Protocol | Ethanol, Methanol, Chloroform | neliti.com |

| General Protocol | Petroleum ether (defatting), followed by water-alcohol mixture | researchgate.net |

Chromatographic Separation Techniques

Following extraction, the crude extract, which contains a mixture of compounds, undergoes purification using various chromatographic methods.

Column Chromatography (CC) : This is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel is a common stationary phase for the separation of cardenolides. mdpi.comresearchgate.net For example, silica gel column chromatography was used to fractionate the crude extract of X. undulatum. mdpi.com Other materials like polyamide have also been used in the purification of cardenolides from Elaeodendron species. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique widely used for the final purification and quantification of cardenolides. cornell.edunih.gov Reversed-phase columns, such as C18, are frequently employed with mobile phases consisting of acetonitrile (B52724) and water or methanol and water, often with the addition of formic acid. nih.govresearchgate.netresearchgate.net HPLC can be coupled with various detectors, including UV and mass spectrometry (MS), for enhanced detection and structural elucidation. nih.govtandfonline.com

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method for monitoring the separation process and for the initial analysis of cardenolide mixtures. nih.govdocumentsdelivered.com Pre-coated silica gel plates are commonly used, and different solvent systems, such as mixtures of dichloromethane, ethyl acetate (B1210297), and methanol, can achieve the separation of cardenolide diastereomers. nih.gov Visualization of the separated spots can be achieved by spraying with reagents like antimony trichloride (B1173362) and heating. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

| Column Chromatography | Silica Gel | Stepwise gradient of DCM:Hexane, DCM, DCM:Methanol | Fractionation of X. undulatum extract | mdpi.com |

| HPLC | C18 | Acetonitrile and water with 0.1% formic acid | Quantification and separation | researchgate.net |

| TLC | Silica Gel 60 F-254 | Dichloromethane-Ethyl Acetate-Methanol mixtures | Separation of diastereomers | nih.govdocumentsdelivered.com |

Enzymatic Considerations in Natural Product Isolation

The isolation of cardenolide genins is often influenced by enzymatic processes, as these compounds typically exist as glycosides in plants.

The conversion of cardenolide glycosides to their corresponding genins (aglycones) occurs through the hydrolysis of the sugar moieties. This hydrolysis can be achieved chemically, often with acids, or enzymatically. researchgate.netamu.edu.az Plants themselves contain enzymes that can hydrolyze these glycosides. nuph.edu.ua Therefore, during the extraction process, care must be taken to either inactivate these enzymes, often by specific drying protocols or by using solvents like methanol that can inhibit enzymatic activity, or to leverage them for the desired conversion. amu.edu.aziosrjournals.org Specific enzymes can be used to selectively cleave sugar units; for instance, β-glucosidases can remove terminal glucose units from the glycoside chain. nih.gov The controlled enzymatic hydrolysis is a crucial step in structural elucidation and in obtaining the desired genin. nuph.edu.uarjpponline.org

Data Mining and Curation from Natural Product Databases

Natural product databases are invaluable tools for the systematic search and curation of information regarding chemical compounds. These repositories aggregate data from a multitude of scientific publications and experimental results, providing a centralized source for chemical structures, natural occurrences, and biological activities. For a compound like 3,14-Dihydroxycarda-16,20(22)-dienolide and its isomers, these databases can offer significant insights, even when direct mentions in primary literature are sparse.

Databases such as PubChem, ChEBI (Chemical Entities of Biological Interest), and the LOTUS (the natural products occurrence database) are primary resources for such data mining efforts. A search for closely related compounds like digitoxigenin and gitoxigenin (B107731) in these databases reveals their documented presence in various organisms and provides links to the original scientific literature.

For example, PubChem contains detailed entries for both digitoxigenin and gitoxigenin, listing their natural sources and providing a comprehensive list of literature references. nih.govnih.gov The LOTUS database specifically focuses on cataloging the occurrence of natural products in different species, and it reports the presence of digitoxigenin in Digitalis purpurea and gitoxigenin in organisms like Strophanthus divaricatus and Digitalis grandiflora. nih.govnih.gov

The following interactive tables summarize the kind of curated data that can be extracted from such databases for well-documented cardenolides, which serves as a model for what could be compiled for 3,14-Dihydroxycarda-16,20(22)-dienolide should more data become available.

Table 1: Documented Natural Sources of Related Cardenolides in Major Databases

| Compound Name | Natural Source | Database |

| Digitoxigenin | Digitalis purpurea | PubChem, LOTUS nih.govnih.gov |

| Digitoxigenin | Streptocaulon juventas | PubChem nih.gov |

| Digitoxigenin | Beaumontia grandiflora | PubChem nih.gov |

| Gitoxigenin | Strophanthus divaricatus | PubChem, LOTUS nih.gov |

| Gitoxigenin | Digitalis grandiflora | PubChem, LOTUS nih.gov |

Table 2: Research Findings on Cardenolide Isolation from Natural Sources

| Cardenolide/Derivative | Plant Source | Key Research Finding | Reference |

| Digitoxin (B75463) | Digitalis purpurea | Development of an extraction and isolation process using alcohol extraction and lead acetate precipitation to yield pure crystalline digitoxin. | US Patent 2,449,673A google.com |

| Gitoxigenin | Strophanthus divaricatus | Isolation from cell suspension cultures. | medchemexpress.com |

| Digitoxigenin | Digitalis species | The aglycone of digoxin (B3395198), obtainable by hydrolysis from Digitalis orientalis and Digitalis lanata. | nih.gov |

Biosynthesis and Metabolic Pathways

Precursor Pathways for Cardenolide Biogenesis

The formation of the characteristic cardenolide steroid core originates from fundamental building blocks within the plant cell, primarily sterols.

The biosynthesis of cardenolides is rooted in the isoprenoid pathway, with cholesterol long considered the primary precursor. oup.com The steroidal framework of cardenolides is derived from the mevalonic acid (MVA) pathway, which produces isoprenoid units. nih.govthieme-connect.com However, emerging evidence strongly suggests that phytosterols (B1254722), which are structurally similar to cholesterol but have an alkyl group at the C-24 position, also serve as significant precursors. oup.comscispace.comnih.gov

In plants like Digitalis lanata, phytosterols constitute a much larger proportion of total sterols compared to cholesterol. researchgate.net Studies have demonstrated a correlation between the biosynthesis of both cholesterol and phytosterols and the accumulation of cardenolides, particularly under stress conditions. scispace.comresearchgate.net This indicates that the plant can likely utilize both types of sterols for cardenolide synthesis. The conversion of both cholesterol and phytosterols to pregnenolone (B344588), a key intermediate, is a critical entry point into the cardenolide biosynthetic pathway. mpg.dempg.de This conversion is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily. mpg.dempg.de The ability of these enzymes to act on both cholesterol and phytosterols highlights a degree of flexibility in the initial stages of the pathway. mpg.de

Phytosterols, such as sitosterol (B1666911) and stigmasterol, can be metabolized to pregnenolone, which is considered a committed step towards the synthesis of cardiac glycosides. nih.gov The competition and interplay between cholesterol and phytosterol utilization for cardenolide production are key areas of ongoing research. nih.govmdpi.com

Following the formation of pregnenolone from sterol precursors, the biosynthetic pathway proceeds through a series of steroid intermediates. Pregnenolone is often referred to as the "mother of all steroid hormones" as it stands at a crucial metabolic crossroads. mpg.dempg.de From pregnenolone, the pathway to cardenolides involves several key transformations.

One of the initial critical steps is the conversion of pregnenolone to progesterone (B1679170). nih.gov This is followed by a stereospecific reduction at the C-5 position, which is a defining feature of many cardenolides. This reduction can result in either a 5β- or 5α-configuration, leading to different structural classes of cardenolides and representing a significant biosynthetic branching point. nih.gov The formation of 5β-pregnane-3,20-dione is a key step towards the synthesis of 5β-cardenolides like those found in Digitalis. nih.gov

The pathway is not a simple linear sequence but rather a complex metabolic grid. thieme-connect.com For instance, evidence suggests that different types of cardenolides may arise from distinct biosynthetic branches. thieme-connect.com An alternative "norcholanic acid pathway" has been proposed, which may act as a funneling system in the later stages of biosynthesis for certain types of cardenolides. nih.govthieme-connect.com The pathway continues with hydroxylations at various positions of the steroid nucleus, with the hydroxylation at C-14 being particularly characteristic of cardenolides. nih.gov The final steps involve the attachment of a five-membered unsaturated lactone ring at the C-17 position and often glycosylation at the C-3 position, which increases the diversity and biological activity of the final compounds. nih.govnih.gov

| Key Intermediate | Precursor | Product(s) | Significance |

| Pregnenolone | Cholesterol, Phytosterols | Progesterone, other steroid hormones | Branch point for steroid and cardenolide biosynthesis. mpg.dempg.de |

| Progesterone | Pregnenolone | 5β-Pregnane-3,20-dione, 5α-Pregnane-3,20-dione | Precursor for stereospecific reduction leading to different cardenolide classes. nih.gov |

| 5β-Pregnane-3,20-dione | Progesterone | Hydroxylated pregnane (B1235032) derivatives | Key intermediate in the formation of 5β-cardenolides. nih.gov |

Enzymology and Genetic Basis of Cardenolide Biosynthesis

The intricate series of reactions that constitute the cardenolide biosynthetic pathway are catalyzed by a specific set of enzymes, the genes for which are being progressively identified and characterized.

Several key enzymes governing the flow of metabolites into and through the cardenolide pathway have been identified. In the upstream portion of the pathway, related to sterol biosynthesis, enzymes such as SSR1 (sterol side-chain reductase) and SMO1 and SMO3 (sterol methyl oxidases) play crucial roles. scispace.comresearchgate.net

SSR1 (Sterol Sidechain Reductase 1): Phylogenetic analysis suggests that SSR1 is likely involved in the biosynthesis of both cholesterol and phytosterols. scispace.comresearchgate.net Its expression has been shown to correlate with cardenolide accumulation under certain stress conditions. oup.comscispace.comnih.gov

SMO1 (Sterol Methyl Oxidase 1): This enzyme is believed to be specific to the biosynthesis of phytosterols. scispace.comresearchgate.net

SMO3 (Sterol Methyl Oxidase 3): In contrast to SMO1, SMO3 is thought to be specific to the cholesterol biosynthetic pathway. scispace.comresearchgate.net The correlated expression of SSR1, SMO1, and SMO3 with cardenolide levels suggests that the regulation of both sterol pathways is linked to the production of cardenolides. scispace.comnih.gov

Downstream of sterol formation, several other enzymes are critical:

3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme is involved in the conversion of pregnenolone and its expression has been shown to correlate with cardenolide levels under specific stress treatments. oup.comresearchgate.netnih.gov It catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group. nih.gov

Progesterone 5β-reductase (P5βR): This enzyme is essential for the formation of the 5β-configured steroid core characteristic of many Digitalis cardenolides. nih.govmdpi.com Gene co-expression analysis and studies on mutant plants have provided in vivo evidence for its role in cardenolide synthesis. nih.gov There can be multiple isoforms, such as P5βR1 and P5βR2, which may have distinct roles. oup.comnih.gov

Cytochrome P450 enzymes (CYPs): This large family of enzymes is responsible for many of the hydroxylation steps in the pathway. thieme-connect.com Specifically, enzymes from the CYP87A family have been identified as catalyzing the conversion of sterols to pregnenolone, a crucial initial step. mpg.dempg.de

| Enzyme | Gene | Function in Cardenolide Pathway | Source(s) |

| Sterol Sidechain Reductase 1 | SSR1 | Involved in both cholesterol and phytosterol biosynthesis. | scispace.comresearchgate.net |

| Sterol Methyl Oxidase 1 | SMO1 | Specific to phytosterol biosynthesis. | scispace.comresearchgate.net |

| Sterol Methyl Oxidase 3 | SMO3 | Specific to cholesterol biosynthesis. | scispace.comresearchgate.net |

| 3β-hydroxysteroid dehydrogenase | 3βHSD | Oxidation of the 3β-hydroxyl group of steroid intermediates. | oup.comresearchgate.netnih.gov |

| Progesterone 5β-reductase | P5βR | Catalyzes the formation of the 5β-steroid core. | nih.govmdpi.com |

| Cytochrome P450 Family 87A | CYP87A | Conversion of cholesterol and phytosterols to pregnenolone. | mpg.dempg.de |

The biosynthesis of cardenolides is tightly regulated at the molecular level, primarily through the transcriptional control of the pathway's enzyme-encoding genes. Gene co-expression analysis has been a powerful tool in identifying clusters of genes related to steroid metabolism and cardenolide biosynthesis that are expressed in a coordinated manner. nih.gov

This coordinated expression suggests the presence of master regulatory elements, such as transcription factors, that control the entire pathway in response to developmental cues and environmental stimuli. For example, the expression of genes like 3βHSD, SSR1, SMO1, and SMO3 has been observed to be highly correlated with cardenolide accumulation following treatment with stress-related signaling molecules. oup.comnih.gov

However, the regulation is complex, and a direct correlation between the expression of all known biosynthetic genes and cardenolide levels is not always observed. scispace.comresearchgate.net For instance, the expression of progesterone-5β-reductase genes (P5βR and P5βR2) did not consistently correlate with stress-induced cardenolide increases in Digitalis lanata, suggesting additional layers of post-transcriptional or post-translational regulation may be involved. oup.comscispace.comnih.gov The interplay between different branches of steroid metabolism, such as the production of brassinosteroids and cardenolides, also points to a sophisticated regulatory network that balances plant growth and defense. nih.gov

Modulation of Cardenolide Accumulation

The accumulation of 3,14-Dihydroxycarda-16,20(22)-dienolide and other cardenolides is not static but is modulated by a variety of internal and external factors.

Plant stress responses are major modulators of cardenolide levels. Treatments with signaling molecules that mimic stress, such as methyl jasmonate (MJ), sorbitol, potassium chloride (KCl), and the salicylic (B10762653) acid analog 2,1,3-benzothiadiazole (B189464) (BTH), have been shown to increase cardenolide accumulation in Digitalis species. scispace.comnih.govresearchgate.net Wounding has also been shown to elevate the levels of transcripts for key biosynthetic enzymes, such as progesterone 5β-reductase, leading to increased cardenolide content. nih.gov

Metabolic engineering offers a strategy to modulate cardenolide production. Overexpression of key regulatory enzymes in the upstream MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), has been shown to increase the production of both sterols and cardenolides in transgenic Digitalis minor plants. thieme-connect.com This demonstrates that the flux through the precursor pathway can be a limiting factor for the accumulation of the final products. thieme-connect.com Conversely, knocking down or knocking out genes using techniques like CRISPR/Cas9 can alter the profile of cardenolides produced, for instance, by changing the stereochemistry of the steroid core. nih.gov These findings highlight the potential to manipulate the biosynthetic pathway to enhance the production of specific desired compounds.

Environmental and Stress-Induced Regulation (e.g., Methyl Jasmonate, Salicylic Acid Analogs)

The production of Gitoxigenin (B107731) and other cardenolides in plants is not static; it is dynamically regulated in response to various environmental cues and stressors. This regulation is largely mediated by plant signaling molecules, including methyl jasmonate (MeJA) and salicylic acid (SA). These compounds are key players in plant defense responses, and their application can significantly influence the accumulation of secondary metabolites like Gitoxigenin.

Methyl Jasmonate (MeJA):

Methyl jasmonate is a well-known elicitor of secondary metabolite biosynthesis in plants. mdpi.com Studies on various plant species, including those that produce cardenolides, have demonstrated that treatment with MeJA can lead to an upregulation of genes involved in the cardenolide biosynthetic pathway. For instance, in Digitalis purpurea, MeJA treatment has been shown to promote the expression of genes such as Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), and HYDRA1 (HYD1), which are involved in cholesterol and cardiac glycoside biosynthesis. nih.gov While direct studies on Gitoxigenin are limited, the general induction of the cardenolide pathway by MeJA suggests a similar enhancement of Gitoxigenin production. MeJA functions as a molecular switch that can promote cross-talk between different isoprenoid biosynthesis pathways, potentially increasing the availability of precursors for cardenolide synthesis. mdpi.com Wounding of plant tissues, a stress that naturally induces jasmonate signaling, has also been shown to increase the concentration of cyanogenic glucosides, another class of defense compounds, via upregulation of their biosynthetic genes, a mechanism likely shared with cardenolides. researchgate.net

Salicylic Acid (SA) Analogs:

Salicylic acid is another critical signaling molecule in plant defense, primarily against biotrophic pathogens. nih.gov Research has shown that SA and its analogs can also modulate the biosynthesis of cardenolides. For example, treatment of Digitalis lanata with the salicylic acid analog 2,1,3-benzothiadiazole (BTH) resulted in an increase in cardenolide levels. researchgate.net This increase was correlated with the enhanced expression of 3β-hydroxysteroid dehydrogenase (3βHSD), a key enzyme in the early stages of cardenolide biosynthesis. researchgate.net The interplay between jasmonate and salicylate (B1505791) signaling pathways is complex, sometimes acting synergistically and at other times antagonistically, to fine-tune the plant's defense response and the production of defensive compounds like Gitoxigenin. mdpi.com

Other Stress Factors:

Besides chemical elicitors, other abiotic and biotic stresses can influence cardenolide production. For example, wounding has been shown to elevate the levels of transcripts for enzymes in the cardenolide pathway. acs.org Similarly, exposure to certain heavy metals or osmotic stress can also trigger an increase in cardenolide accumulation as part of a general stress response. This response is often associated with the generation of reactive oxygen species (ROS), which can act as secondary messengers to activate defense pathways, including the biosynthesis of cardenolides. mdpi.comnih.govnih.govmdpi.com

The following table summarizes the effects of some environmental and stress factors on cardenolide biosynthesis.

| Stress Factor/Elicitor | Plant Species Studied | Observed Effect on Cardenolide Pathway | Key Genes/Enzymes Affected | Reference |

| Methyl Jasmonate (MeJA) | Digitalis purpurea | Upregulation of cardiac glycoside biosynthesis | SCL14, DWF1, HYD1 | nih.gov |

| Methyl Jasmonate (MeJA) | Schizonepeta tenuifolia | Increased terpenoid biosynthesis | Terpene synthase (TPS) genes | nih.govresearchgate.net |

| Salicylic Acid Analog (BTH) | Digitalis lanata | Increased cardenolide levels | 3β-hydroxysteroid dehydrogenase (3βHSD) | researchgate.net |

| Wounding | Sorghum bicolor | Increased cyanogenic glucoside concentration | Upregulation of biosynthesis genes | researchgate.net |

Developmental and Tissue-Specific Expression of Biosynthetic Genes

The biosynthesis of Gitoxigenin is also under strict developmental and spatial control within the plant. The expression of genes encoding the biosynthetic enzymes is often confined to specific tissues and developmental stages, leading to a differential accumulation of the final products.

Tissue-Specific Expression:

Transcriptomic analyses have revealed that the genes responsible for cardenolide biosynthesis are not uniformly expressed throughout the plant. In many Digitalis species, the primary sites of cardenolide biosynthesis and accumulation are the leaves. However, some early steps of the pathway may occur in other tissues. For example, studies have shown that some genes involved in the initial steps of the pathway are expressed in the roots and stems, with the intermediates then transported to the leaves for the final modifications. mdpi.com The expression of genes involved in the biosynthesis of secondary metabolites, such as anthocyanins in grapes, has been shown to be highly tissue-specific, a principle that also applies to cardenolides. mdpi.com Incorporating tissue-specific gene expression data is crucial for accurately inferring the sites of biosynthesis and the potential physiological roles of these compounds. nih.govmdpi.com

Developmental Regulation:

The concentration and composition of cardenolides, including Gitoxigenin, can change significantly during the life cycle of the plant. Generally, younger, developing tissues tend to have higher concentrations of these defensive compounds, as they are more vulnerable to herbivores. Studies on Digitalis obscura have shown seasonal fluctuations in cardenolide content, with a peak in accumulation during the summer months. nih.gov This seasonal variation was correlated with the expression levels of progesterone 5β-reductase, a key enzyme in the pathway. nih.gov This indicates that the expression of biosynthetic genes is tightly regulated by developmental programs, likely in coordination with environmental signals, to optimize the plant's defense strategy.

The table below provides a summary of the tissue-specific and developmental expression patterns of genes related to secondary metabolite biosynthesis.

| Gene/Compound Class | Plant Species | Tissue/Developmental Stage of Highest Expression/Accumulation | Reference |

| Cardenolides | Digitalis obscura | Summer months | nih.gov |

| Anthocyanins | Vitis vinifera (grape) | Skin and flesh of berries (cultivar-dependent) | mdpi.com |

| CYP87A (cardenolide biosynthesis) | Asclepias curassavica | Stems and roots | mdpi.com |

Ecological Roles and Interactions

Cardenolide-Mediated Plant Defense Strategies

Plants have evolved sophisticated strategies involving cardenolides to protect themselves from herbivory. These strategies can involve both constant production and production in response to attack.

Plants can employ both constitutive and inducible defenses involving cardenolides. Constitutive defenses refer to the baseline level of cardenolides present in a plant's tissues, providing constant protection against herbivores. pnas.org In contrast, inducible defenses are activated or increased in response to herbivore damage. db-thueringen.depsu.edu This allows plants to conserve resources when herbivores are absent and mount a stronger defense when attacked. researchgate.net

Research on milkweeds (Asclepias spp.) has shown that the inducibility of cardenolides can vary significantly among species. psu.edunih.gov Some studies have found that inducibility is more common in tropical milkweed species compared to their temperate counterparts, potentially due to higher herbivore pressure in lower latitudes. psu.edunih.gov Interestingly, a trade-off between constitutive and induced defenses is not always observed; in some cases, they are positively correlated. psu.edunih.gov For instance, high-density infestations of the oleander aphid on tropical milkweed can lead to an increase in cardenolide levels. nih.gov

Even for specialist herbivores that have evolved tolerance to cardenolides, these compounds can still impose a cost. For example, studies on the monarch butterfly (Danaus plexippus), a well-known specialist of milkweeds, have shown that very high concentrations of certain cardenolides can negatively impact larval growth. nih.govpnas.org Monarchs have been observed to prefer milkweed species with intermediate cardenolide levels, suggesting a balance between the benefits of sequestration and the costs of processing high toxin loads. pnas.orgresearchgate.net Furthermore, some highly toxic cardenolides, like labriformin (B1674211) found in common milkweed seeds, can inhibit the Na+/K+-ATPase of even adapted specialists like the monarch butterfly and the large milkweed bug (Oncopeltus fasciatus). pnas.org

The diversity of cardenolides within a plant can also enhance its defense. Mixtures of different cardenolides can have a stronger inhibitory effect on herbivore enzymes than single compounds, a phenomenon that may be driven by synergistic effects or the dominance of particularly potent toxins in the mixture. cornell.edu

Co-evolutionary Dynamics in Multi-trophic Systems

The interactions between cardenolide-producing plants and their specialist herbivores are a classic example of a co-evolutionary arms race. db-thueringen.de Plants evolve novel or more potent cardenolides to deter herbivores, while specialist herbivores evolve mechanisms to overcome these defenses. pnas.org This dynamic can lead to the diversification of both plant chemical defenses and herbivore adaptations. db-thueringen.de

This co-evolutionary dynamic extends to a third trophic level: the predators and parasites of the herbivores. The sequestration of cardenolides by herbivores like the monarch butterfly makes them unpalatable to many predators, who learn to avoid them based on their conspicuous aposematic (warning) coloration. db-thueringen.deuwm.edu However, some predators may evolve tolerance to these sequestered toxins.

The effectiveness of sequestered cardenolides as a defense can also impact parasite-host interactions. For example, higher cardenolide concentrations in monarch butterflies have been linked to reduced success of certain protozoan parasites. nsf.gov

The geographic distribution of different milkweed species with varying cardenolide profiles creates a "geographical mosaic" of co-evolutionary interactions. pnas.org This means that the selective pressures on both plants and herbivores can differ across landscapes, leading to population-specific adaptations. oup.com For instance, some milkweed populations show evidence of divergent selection on specific cardenolides in different tissues, likely in response to different herbivore pressures on those tissues. oup.com

Interactive Data Table: Cardenolide Concentrations in Asclepias Species and Sequestered by Monarch Butterflies

| Milkweed Species | Mean Plant Cardenolide Concentration (μ g/0.1g dry weight) | Mean Sequestered Cardenolide Concentration in Monarchs (μ g/0.1g dry weight) | Reference |

| Asclepias asperula | 886 | 363 | nih.gov |

| Asclepias viridis | 245 | 337 | nih.gov |

| Asclepias syriaca | 50 | - | researchgate.net |

| Asclepias humistrata | 417 | - | researchgate.net |

| Asclepias californica | 66 | 234 | researchgate.net |

Molecular Adaptations in Herbivores for Cardenolide Resistance (e.g., Na+/K+-ATPase modifications)

The primary mechanism of toxicity for cardenolides, including 3,14-dihydroxycarda-16,20(22)-dienolide, is the inhibition of the Na+/K+-ATPase enzyme, an essential protein for maintaining ion gradients across cell membranes in most animals. nih.govnih.gov This inhibition disrupts crucial physiological processes. However, many herbivorous insects that specialize on cardenolide-containing plants have evolved sophisticated molecular adaptations to overcome this toxicity.

A key adaptation is the modification of the Na+/K+-ATPase enzyme itself, a phenomenon known as target site insensitivity (TSI). nih.govscilit.com Research has revealed that specific amino acid substitutions in the α-subunit of the Na+/K+-ATPase reduce the binding affinity of cardenolides, thereby conferring resistance. nih.govnih.gov For instance, in the monarch butterfly (Danaus plexippus), substitutions at positions 111 and 122 of the Na+/K+-ATPase α-subunit are well-documented to provide resistance to cardenolides. uchicago.edufrontiersin.org The substitution N122H, in particular, has been identified in multiple insect species across different orders that feed on cardenolide-producing plants, highlighting a remarkable example of convergent evolution. nih.gov

The evolution of this resistance is often a stepwise process. nih.govscilit.com Some insects may initially evolve modest levels of resistance, which are then enhanced by further mutations. uchicago.edu In some cases, insects have evolved multiple copies (gene duplications) of the Na+/K+-ATPase gene. nih.govuchicago.edu This allows for one copy to retain its normal, sensitive function in tissues where cardenolides are absent, while a modified, resistant copy is expressed in tissues exposed to the toxins, such as the gut. nih.gov This genetic strategy mitigates potential pleiotropic costs associated with a universally resistant enzyme.

| Feature | Description |

| Primary Target of Cardenolides | Na+/K+-ATPase (Sodium Pump) nih.govnih.gov |

| Mechanism of Herbivore Resistance | Target Site Insensitivity (TSI) nih.govscilit.com |

| Key Molecular Change | Amino acid substitutions in the α-subunit of Na+/K+-ATPase nih.govnih.gov |

| Example of Convergent Evolution | The N122H substitution found in various insect orders nih.gov |

| Advanced Adaptation | Gene duplication of the Na+/K+-ATPase gene nih.govuchicago.edu |

Predator-Prey Interactions Involving Cardenolide Defense

Herbivores that have successfully evolved resistance to cardenolides like 3,14-dihydroxycarda-16,20(22)-dienolide can sequester these toxins in their own bodies. royalsocietypublishing.orgdb-thueringen.de This sequestration transforms the herbivore into a chemically-defended prey item, unpalatable or even toxic to its own predators. royalsocietypublishing.orgresearchgate.net The monarch butterfly is a classic example, accumulating cardenolides from its milkweed host plants, which then provides protection against vertebrate predators such as birds. researchgate.netnih.gov

However, the co-evolutionary arms race does not end with the herbivore. Predators can, in turn, evolve their own counter-adaptations. royalsocietypublishing.orgresearchgate.net Some predators have developed behavioral strategies to circumvent the chemical defenses of their prey. For example, certain bird species have learned to feed on less toxic parts of the monarch butterfly's body. researchgate.net Other predators may evolve physiological tolerance or resistance to the sequestered cardenolides. royalsocietypublishing.orgresearchgate.net There is evidence of molecular changes in the Na+/K+-ATPase of some predators of monarch butterflies, suggesting a degree of evolved resistance at the third trophic level. researchgate.net

The effectiveness of the sequestered cardenolides can also vary depending on the specific compounds and the predator. royalsocietypublishing.org Different cardenolides exhibit varying levels of toxicity against different predators, meaning the defensive profile of an herbivore can be shaped by the specific community of predators it faces. royalsocietypublishing.org This creates a complex, diffuse web of interactions where the selective pressures are not just from a single predator, but from a suite of them. royalsocietypublishing.org

| Interaction | Description |

| Herbivore Strategy | Sequestration of plant-derived cardenolides for defense royalsocietypublishing.orgdb-thueringen.de |

| Effect on Predators | Repellent, emetic, or cardiotoxic effects in non-adapted predators researchgate.net |

| Predator Counter-Adaptations | Behavioral avoidance (e.g., selective feeding) and physiological resistance researchgate.net |

| Trophic Level Resistance | Evidence of Na+/K+-ATPase modifications in some predators of cardenolide-sequestering herbivores researchgate.net |

| Specificity | The toxicity of sequestered cardenolides can be predator-specific royalsocietypublishing.org |

Aposematism and Chemical Signaling in Defended Prey

Herbivores that sequester potent chemical defenses like 3,14-dihydroxycarda-16,20(22)-dienolide often advertise their unpalatability to predators through aposematism, or warning signaling. biorxiv.orgwikipedia.org This involves the use of conspicuous colors and patterns, such as the bright orange and black wings of the monarch butterfly or the bold coloration of the large milkweed bug. researchgate.netnih.gov These signals act as a memorable "warning" to predators that have had a previous negative experience with a similarly colored, toxic prey item. wikipedia.org

This form of signaling is considered an "honest signal" because the intensity of the warning coloration can be positively correlated with the level of chemical defense. nih.govbiorxiv.org For instance, studies on monarch butterflies have shown a relationship between the conspicuousness of their coloration and the concentration of sequestered cardenolides. nih.gov This link may be due to physiological trade-offs, where the same resources or physiological states that allow for high levels of toxin sequestration also contribute to the production of vibrant pigments. nih.govbiorxiv.org

The evolution of aposematism is beneficial for both the prey and the predator. wikipedia.org The prey avoids being attacked, and the predator avoids a harmful meal. wikipedia.org This has led to the evolution of mimicry complexes, where multiple well-defended species converge on a similar warning pattern (Müllerian mimicry), reinforcing the signal to predators. wikipedia.org In other cases, a harmless species may evolve to resemble a toxic one (Batesian mimicry), parasitizing the protective benefits of the aposematic signal. wikipedia.org The effectiveness of cardenolide sequestration is therefore a key driver in the evolution of these complex visual signaling systems in predator-prey communities.

Chemical Synthesis and Derivatization

Strategies for Total Synthesis of Cardenolide Genins

The total synthesis of cardenolide genins like digitoxigenin (B1670572) presents considerable challenges due to their distinct structural features, which differ from common steroids. davidmoore.org.uk These include the cis-fusion of the A/B and C/D steroid rings, a tertiary hydroxyl group at the C14 position, and a β-oriented α,β-unsaturated γ-lactone (butenolide) ring at C17. davidmoore.org.ukthieme-connect.de

One of the landmark achievements in this field is the total synthesis of (+)-digitoxigenin reported by Gilbert Stork and colleagues. acs.org Their strategy was divided into three main phases:

Synthesis of a Tricyclic Enone Intermediate : This phase established the core A, B, and C rings of the steroid. acs.org

Elaboration of the D Ring : This involved constructing the fused five-membered D ring onto the tricyclic core, critically installing the 14-β-hydroxy group and a functionalized substituent at C17. acs.org

Formation of the Butenolide Ring : The final stage involved converting the C17 substituent into the characteristic β-oriented butenolide ring, completing the synthesis. acs.org

Comparison of Selected Synthesis Strategies for Digitoxigenin

| Strategy | Key Features | Starting Material(s) | Reported Overall Yield | Reference(s) |

|---|---|---|---|---|

| Stork Total Synthesis | First total synthesis of natural (+)-digitoxigenin; multi-phase linear approach. | Acyclic precursors | Not specified in abstract | acs.org |

| Honma & Nakada Total Synthesis | Enantioselective; convergent strategy using two chiral fragments. | Custom chiral fragments | 14% | davidmoore.org.ukthieme-connect.de |

| Wei et al. Semi-Synthesis | Highly efficient; features direct C14β-hydroxylation and Stille coupling. | Androstenedione | 20.4% | thieme-connect.dethieme-connect.com |

Semi-Synthetic Modifications and Analog Preparation

Semi-synthesis, which involves the chemical modification of the naturally occurring digitoxigenin or related precursors, is a crucial tool for generating diverse analogs. researchgate.net These modifications can enhance pharmacological properties or create new lead structures for drug discovery. researchgate.net

The hydroxyl group at the C3 position of digitoxigenin is a primary site for derivatization, most notably through glycosidation—the attachment of sugar moieties. researchgate.net This process converts the aglycone into a cardiac glycoside, such as digitoxin (B75463), which consists of digitoxigenin linked to a trisaccharide. nih.gov The attached sugars (glycones) can significantly alter the compound's water solubility and its ability to bind to molecular targets. researchgate.net

A convergent and stereocontrolled method for glycosylation involves a palladium-catalyzed reaction. nih.govacs.org In one reported synthesis of digitoxin, digitoxigenin was reacted with a glycal-derived pyranone in the presence of a palladium catalyst to give the β-glycoside as a single diastereomer in high yield (86%). nih.govacs.org This initial product can then undergo further reactions to build up the full trisaccharide chain. nih.gov

Researchers have also created "neoglycoside" libraries by attaching various natural and unnatural sugars, including aminosugars, to the digitoxigenin core. nih.gov This strategy has been used to explore how different sugar substitutions affect biological activity, revealing that the position of an amino group on the sugar ring can have a dramatic effect. nih.gov While methylation of the hydroxyl groups is chemically feasible, glycosylation is the most extensively studied and biologically significant derivatization.

Modifications to the steroid nucleus and the C17 lactone ring are key strategies for creating structurally diverse cardenolide analogs. Advances in cross-coupling reactions have provided powerful tools for attaching different heterocyclic subunits to the steroid core. rsc.org

The stereochemistry of the steroid core itself is a target for modification. For instance, the cis-fusion of the A and B rings is a characteristic feature of most cardenolides. researchgate.net However, enzymes involved in the biosynthetic pathway can create variations. Research has identified four key enzymes that control the stereochemistry at carbon 5: a 3β-hydroxysteroid dehydrogenase (3βHSD), a ketosteroid isomerase (3KSI), a progesterone (B1679170) 5β-reductase (P5βR2), and a steroid 5α-reductase (DET2). nih.govnih.gov Knocking out the gene for P5βR2 in plants leads to the accumulation of cardenolides with an altered steroid core, demonstrating how enzymatic activity can be manipulated to produce structural variants. nih.gov

Significant alterations can also be made to the lactone ring. For example, a reported chemical transformation can convert digitoxigenin (a cardenolide with a five-membered butenolide ring) into scillarenin, a bufadienolide aglycone that features a six-membered, doubly unsaturated pyrone ring. acs.org

Examples of Semi-Synthetic Modifications of 3,14-Dihydroxycarda-16,20(22)-dienolide

| Modification Type | Reaction/Method | Resulting Compound/Class | Significance | Reference(s) |

|---|---|---|---|---|

| Glycosidation at C3-OH | Palladium-catalyzed glycosylation | Digitoxigenin monodigitoxoside (intermediate to Digitoxin) | Stereocontrolled synthesis of cardiac glycosides. | nih.govacs.org |

| Neoglycosylation | Attachment of aminosugars | Digitoxigenin neoglycosides | Generates analogs with potentially altered biological activity. | nih.gov |

| Lactone Ring Transformation | Chemical conversion | Scillarenin (a bufadienolide) | Converts a cardenolide into a different class of cardiac steroid. | acs.org |

Biotechnological Production Approaches

As an alternative to chemical synthesis or extraction from diminishing plant sources, biotechnological methods offer a promising and sustainable platform for producing cardenolides and their precursors. researchgate.netopenagrar.de

In vitro cultures of plant cells and tissues, particularly from Digitalis species like D. purpurea and D. lanata, have been extensively studied for the production of cardiac glycosides. nih.govnih.gov These cultures can be grown in controlled bioreactor environments and induced to produce desired compounds. openagrar.de

Plant cell cultures are not only capable of de novo synthesis but can also perform specific biotransformations. nih.gov A notable example is the 12β-hydroxylation of digitoxin to produce digoxin (B3395198), a more widely used therapeutic agent. koreascience.kr This conversion is difficult to achieve through chemical synthesis but can be accomplished efficiently using D. lanata cell cultures. koreascience.kr

The productivity of these cultures can be significantly enhanced through various strategies. researchgate.net Elicitation, the use of biotic (e.g., fungal extracts) or abiotic (e.g., salts) stressors, can trigger defense pathways and boost metabolite production. researchgate.net Furthermore, precursor feeding—supplying the cultures with compounds that are intermediates in the biosynthetic pathway—can increase the final yield. researchgate.net Studies on D. purpurea shoot cultures have shown that feeding with progesterone dramatically enhances the accumulation of digitoxin and digoxin by 9.1-fold and 11.9-fold, respectively. researchgate.net

Effect of Precursor Feeding on Cardenolide Production in D. purpurea Shoot Cultures

| Precursor Fed | Concentration | Effect on Cardenolide Accumulation | Reference(s) |

|---|---|---|---|

| Cholesterol | Not specified | Effective for production | researchgate.net |

| Squalene | Not specified | Effective for production | researchgate.net |

| Progesterone | 200-300 mg/L | Highly effective; 9.1-fold increase in digitoxin, 11.9-fold increase in digoxin | researchgate.net |

Metabolic pathway engineering represents a state-of-the-art approach to produce complex plant-derived natural products. openagrar.de This strategy involves identifying the genes that code for the biosynthetic enzymes in the native plant and expressing them in a microbial host, such as baker's yeast (Saccharomyces cerevisiae) or bacteria, which can be grown rapidly and cost-effectively. thieme-connect.combiopharminternational.com

Significant progress has been made in elucidating the cardenolide biosynthetic pathway and reconstituting parts of it in yeast. nih.govresearchgate.net Researchers have successfully constructed yeast expression plasmids containing multi-gene "modules" that carry out several consecutive steps of the pathway. nih.gov For example, a module termed "CARD II" was assembled containing four genes from different organisms: a 3β-hydroxysteroid dehydrogenase from D. lanata, a steroid isomerase from a bacterium, a progesterone-5β-reductase from A. thaliana, and a steroid 21-hydroxylase from a mammal. nih.govresearchgate.net This engineered yeast strain was capable of converting the simple precursor pregnenolone (B344588) into 5β-pregnane-3β,21-diol-20-one, a key intermediate in cardenolide biosynthesis, in a five-step reaction. researchgate.net

The identification of crucial, previously unknown enzymes is vital to this effort. Recently, enzymes from the CYP87A family of cytochrome P450s were identified as being responsible for catalyzing the formation of pregnenolone, the foundational precursor for all plant steroids, in both Digitalis and Calotropis plants. mpg.de Such discoveries are critical building blocks for the ultimate goal of engineering a microbial host to produce 3,14-Dihydroxycarda-16,20(22)-dienolide and other complex cardenolides from simple sugars.

Key Genes Used in Recombinant Cardenolide Pathway Engineering in Yeast

| Enzyme | Gene Source | Function in Pathway | Reference(s) |

|---|---|---|---|

| Δ⁵-3β-Hydroxysteroid Dehydrogenase (3βHSD) | Digitalis lanata (plant) | Converts pregnenolone to isoprogesterone. | thieme-connect.comnih.gov |

| Steroid Δ⁵-Isomerase (3KSI) | Comamonas testosteroni (bacteria) | Isomerization of the steroid core. | nih.govresearchgate.net |

| Progesterone-5β-Reductase (St5βR) | Arabidopsis thaliana (plant) | Reduces progesterone to establish 5β stereochemistry. | nih.govresearchgate.net |

| Steroid 21-Hydroxylase (CYP21A1) | Mus musculus (mammal) | Hydroxylates pregnanes at the C21 position. | thieme-connect.comnih.gov |

| Cytochrome P450 Family 87A (CYP87A) | Digitalis purpurea / Calotropis procera (plant) | Catalyzes formation of the pregnenolone precursor. | mpg.de |

Advanced Research Perspectives and Methodologies

Integrated Omics Approaches in Cardenolide-Producing Organisms

The biosynthesis of cardenolides, including Gitoxigenin (B107731), within plants like those of the Digitalis and Calotropis genera is a complex process involving numerous genes, enzymes, and metabolic intermediates. nih.govnih.gov Integrated omics approaches, which combine data from genomics, transcriptomics, metabolomics, and proteomics, are essential for mapping these intricate biosynthetic pathways. rsc.orgmdpi.comresearchgate.net

Genomics & Transcriptomics: Genomic analysis helps identify gene clusters responsible for producing the enzymes in the cardenolide biosynthesis pathway. researchgate.net Transcriptomics, the study of all RNA molecules in a cell, complements this by revealing which genes are actively expressed under specific conditions or in specific tissues. For instance, a transcriptome analysis of Calotropis procera identified 336 unigenes involved in cardenolide biosynthesis. nih.gov Co-expression analysis, a key transcriptomic tool, identifies genes with similar expression patterns, suggesting they function in the same pathway. researchgate.net Studies have shown that wound stress can elevate the expression of key pathway genes, such as Progesterone (B1679170) 5β-reductase (5β-POR), correlating with an increase in cardiac glycoside accumulation. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of all metabolites in a biological sample. nih.gov In cardenolide research, metabolomics allows for the profiling of pathway intermediates and final products. By correlating metabolite profiles with gene expression data, researchers can link specific genes to the production of certain compounds. rsc.org For example, integrating metabolomics with proteomics has helped to recapitulate known associations, such as the link between the drug target of digoxin (B3395198) and the metabolite taurine. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins. In this context, it helps identify and quantify the enzymes (proteins) that catalyze the steps in the cardenolide biosynthetic pathway. By integrating proteomics with metabolomics, researchers can directly link the presence and abundance of an enzyme to the concentration of its substrate or product, providing strong evidence for its role in the pathway. nih.gov

This multi-omics integration provides a holistic view, enabling the discovery of novel genes and regulatory networks controlling the production of 3,14-Dihydroxycarda-16,20(22)-dienolide and other cardenolides in plants. mdpi.comnih.gov

Table 1: Application of Omics Technologies in Cardenolide Research

| Omics Field | Core Principle | Application in Cardenolide Research | Key Findings/Examples |

|---|---|---|---|

| Genomics | Study of an organism's complete set of DNA (genome). | Identification of biosynthetic gene clusters (BGCs) for cardenolide production. | Uncovering the genetic basis for the diversity of cardenolide structures in Digitalis and other plants. researchgate.net |

| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism. | Identifying co-expressed genes involved in the cardenolide pathway; studying gene expression changes in response to stimuli (e.g., wounding). | Identification of 336 unigenes in the cardenolide pathway in Calotropis procera; wound-induced expression of Progesterone 5β-reductase. nih.gov |

| Metabolomics | Comprehensive analysis of all metabolites within a cell, tissue, or organism. | Profiling of cardenolides and their precursors; identifying pathway intermediates; correlating metabolite levels with gene expression. | Identifying novel metabolites and understanding the metabolic networks associated with cardiac diseases. nih.govnih.gov |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifying and quantifying the enzymes that catalyze biosynthetic steps; linking specific proteins to metabolites. | Linking druggable proteins to specific plasma metabolites involved in cardiac outcomes. nih.gov |

Computational Modeling of Molecular Interactions

Computational modeling provides powerful insights into the non-covalent interactions between 3,14-Dihydroxycarda-16,20(22)-dienolide and various biomolecules at an atomic level. These in silico techniques, which include molecular docking and molecular dynamics simulations, are used to predict binding modes, affinities, and the stability of molecular complexes, independent of their therapeutic context.

A typical workflow involves:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand), such as Gitoxigenin, when bound to a second molecule (receptor), typically a protein. biointerfaceresearch.com The process involves obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). japer.in The ligand is then computationally "docked" into the protein's binding site. The results are ranked using a scoring function (e.g., G-score) to estimate the binding affinity. japer.in For example, a study on the related compound Digitoxigenin (B1670572) used molecular docking to predict its binding mode within the active site of the SARS-CoV-2 main protease. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to study the stability of the predicted ligand-receptor complex over time. biointerfaceresearch.com These simulations model the motion of every atom in the system, providing a dynamic view of the interaction. This can confirm the stability of the binding pose predicted by docking and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. biointerfaceresearch.comjaper.in

Binding Free Energy Calculations: Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to calculate the binding free energy of the complex, offering a more quantitative measure of binding affinity. biointerfaceresearch.com

These computational approaches are fundamental in structural biology for understanding the physical basis of molecular recognition between a small molecule like Gitoxigenin and its protein partners.

Table 2: Typical Workflow for Computational Modeling of Molecular Interactions

| Step | Technique | Purpose | Example Output |

|---|---|---|---|

| 1 | Protein Preparation | Obtain and prepare the 3D structure of the target protein. | A "cleaned" protein structure file (e.g., from PDB) with non-essential molecules removed. japer.in |

| 2 | Molecular Docking | Predict the binding pose and affinity of the ligand (e.g., Gitoxigenin) in the protein's active site. | Docking score (e.g., G-score), predicted binding conformation, list of interacting amino acid residues. biointerfaceresearch.com |

| 3 | Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time at an atomic level. | Trajectory files showing atomic motion, Root Mean Square Deviation (RMSD) plots to evaluate stability. biointerfaceresearch.com |

| 4 | Analysis | Identify key interactions and quantify binding strength. | Visualization of hydrogen bonds, calculation of binding free energy (e.g., via MM-PBSA). biointerfaceresearch.com |

Emerging Analytical Technologies for Cardenolide Research

The analysis of 3,14-Dihydroxycarda-16,20(22)-dienolide and other cardenolides in complex matrices like plant extracts presents significant analytical challenges. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection are used, they often lack the specificity and structural information required for comprehensive analysis. researchgate.net Modern analytical technologies have overcome many of these limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for modern cardenolide analysis. nih.govsigmaaldrich.com It couples the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. numberanalytics.com MS/MS allows for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. For cardenolides, fragmentation is characterized by the sequential loss of sugar units and stepwise elimination of hydroxyl groups from the steroid core, which helps distinguish different aglycones like Gitoxigenin and Digitoxigenin. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass accuracy and resolution. numberanalytics.com This allows for the determination of the elemental composition of a molecule and the confident identification of compounds in highly complex mixtures without relying on authentic standards. mdpi.comchromatographyonline.com

Advanced NMR Spectroscopy: While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous structural elucidation of novel cardenolides. mdpi.com Two-dimensional (2D-NMR) techniques are crucial for determining the precise connectivity of atoms and the stereochemistry of the molecule, which is often not possible with MS alone. researchgate.netnih.gov

High-Throughput and Ambient Ionization Techniques: For rapid screening, technologies like the RapidFire™ online solid-phase extraction (SPE) system coupled to MS/MS can analyze samples in seconds. nih.gov Emerging ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples in their native state with minimal or no preparation, offering the potential for real-time analysis. chromatographyonline.com

Table 3: Comparison of Analytical Technologies for Cardenolide Research

| Technology | Principle | Advantages for Cardenolide Research | Limitations |

|---|---|---|---|

| HPLC-UV | Chromatographic separation followed by detection via UV absorbance. | Quantification is possible with standards. cornell.edu | Low sensitivity and specificity; co-eluting compounds interfere; limited structural information. researchgate.net |

| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | High sensitivity and selectivity; provides structural information via fragmentation; ideal for quantification in complex matrices. nih.govsigmaaldrich.comnih.gov | Requires authentic standards for absolute quantification; may not distinguish between isomers. |

| HRMS | Mass spectrometry with very high resolution and mass accuracy. | Allows for elemental composition determination; confident identification of unknowns in complex mixtures. numberanalytics.commdpi.com | Higher instrument cost. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structure elucidation; determines stereochemistry and connectivity of atoms. researchgate.netmdpi.com | Lower sensitivity compared to MS; requires larger sample amounts and longer analysis times. |

| Ambient Ionization MS | Ionization of samples in their native environment with minimal preparation. | Very fast, real-time analysis; suitable for surface analysis and high-throughput screening. chromatographyonline.com | Generally provides less quantitative precision than LC-MS. |

Q & A

Q. What are the key structural features of 3,14-Dihydroxycarda-16,20(22)-dienolide, and how are they validated experimentally?

The compound is a cardenolide characterized by a steroidal core with hydroxyl groups at C-3 and C-14, and conjugated double bonds at C-16 and C-20(22). Structural validation typically employs NMR (¹H, ¹³C, and 2D techniques like COSY, HSQC) to confirm hydroxyl positions and stereochemistry, alongside mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography or NOE correlations are critical for resolving stereochemical ambiguities, as seen in studies on analogous cardenolides .

Q. What natural sources are known to produce 3,14-Dihydroxycarda-16,20(22)-dienolide?

The compound and its analogs are primarily isolated from plants in the Apocynaceae family, such as Nerium oleander and Strophanthus griffithii. Extraction involves methanol or ethanol maceration, followed by chromatographic separation (e.g., silica gel, HPLC). For instance, reports the isolation of structurally similar cardenolides from S. griffithii using column chromatography and preparative TLC .

Q. How is the purity of synthesized or isolated 3,14-Dihydroxycarda-16,20(22)-dienolide assessed?

Purity is determined via reverse-phase HPLC with UV detection (210–220 nm for conjugated dienolides) and LC-MS. Absolute configuration is confirmed using circular dichroism (CD) spectroscopy. highlights the use of HRMS and NMR for validating derivatives like 16β-hydroxydigitoxigenin .

Advanced Research Questions

Q. What challenges arise in the stereoselective synthesis of 3,14-Dihydroxycarda-16,20(22)-dienolide, and how are they addressed?

Key challenges include diastereoselective reduction of the Δ16 double bond and retention of hydroxyl group configurations. Hydrogenation of analogous substrates (e.g., 3β-hydroxy-5α,14α-carda-(16,20)-dienolide) shows that hydroxyl groups at C-3 or C-14 can direct stereochemistry via hydrogen bonding with catalysts like Pd/C. However, competing pathways may yield undesired isomers (e.g., allo-uzarigenin in 76% yield), necessitating optimization of solvent systems and catalyst loading .

Q. How do structural modifications (e.g., glycosylation, acetylation) impact the bioactivity of this compound?

Glycosylation at C-3 (e.g., with digitoxose or glucose) enhances solubility and target affinity, while acetylation of hydroxyl groups can alter membrane permeability. and demonstrate that glycosylated derivatives like 3β-O-D-glucopyranosyl analogs exhibit distinct pharmacokinetic profiles compared to aglycones. Activity assays (e.g., Na+/K+-ATPase inhibition) are used to quantify these effects .

Q. What analytical strategies resolve contradictions in reported spectral data for cardenolides?

Discrepancies in NMR or MS data often arise from solvent effects, impurities, or stereochemical misassignments. Cross-validation using synthetic standards (e.g., hydrogenated analogs) and advanced techniques like ROESY or J-resolved spectroscopy is critical. and emphasize NOE correlations to distinguish C-17α/β isomers, which are prone to misassignment in dienolides .

Q. How does the 16,20(22)-dienolide moiety influence reactivity in derivatization reactions?

The conjugated dienolide system is highly reactive toward electrophilic additions (e.g., epoxidation at C-16/C-20) and Diels-Alder cycloadditions. However, over-reduction during hydrogenation can saturate the Δ20(22) bond, requiring controlled conditions (e.g., low H₂ pressure, Pd/C). notes that hydroxyl groups at C-3 or C-14 can stabilize transition states, directing regioselectivity .

Methodological Resources

- Stereochemical Analysis : Use NOESY/ROESY and CD spectroscopy .

- Synthesis Optimization : Screen catalysts (e.g., Pd/C, PtO₂) and solvents (THF, EtOAc) to control diastereoselectivity .

- Bioactivity Profiling : Na+/K+-ATPase inhibition assays and cytotoxicity screening (e.g., against cancer cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.